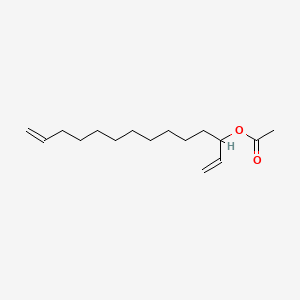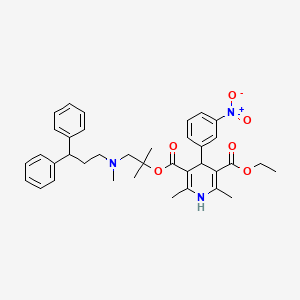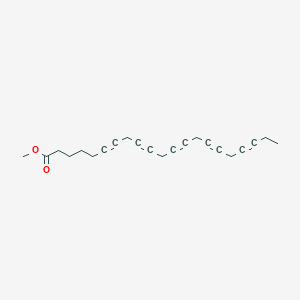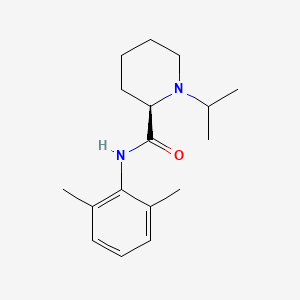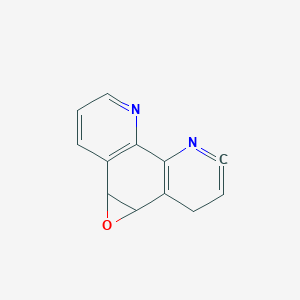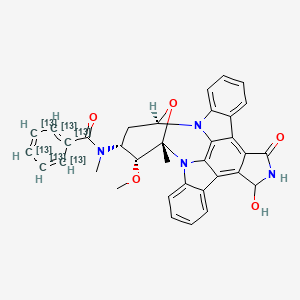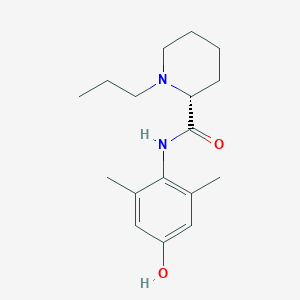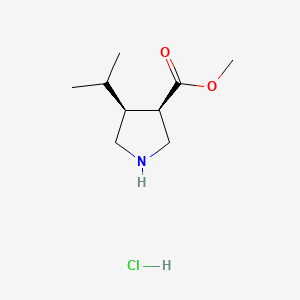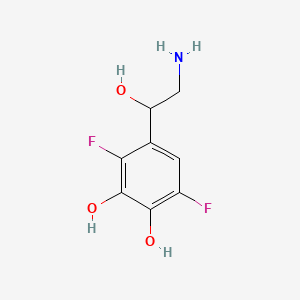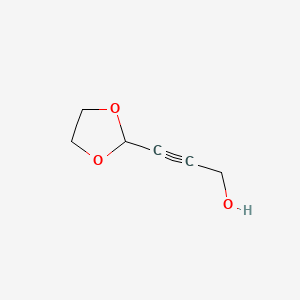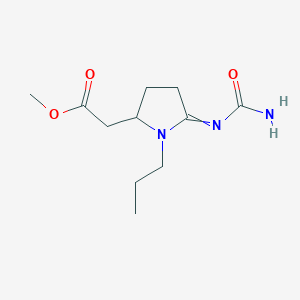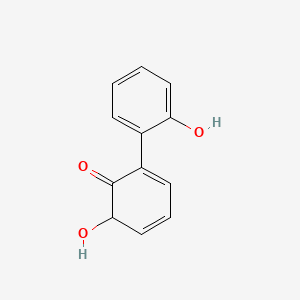
6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one is an organic compound with a unique structure that includes both hydroxyl and phenyl groups attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines. This reaction typically requires irradiation with visible light and can be carried out in ethanol or ethanol-DMSO at temperatures below 38°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of photolytic cleavage and condensation reactions can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and solvents like ethanol or DMSO .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated cyclohexadienone derivatives.
Scientific Research Applications
6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical reactions.
Biology: The compound’s ability to undergo photolytic cleavage makes it useful in labeling amino acids and peptides.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one involves its ability to undergo photolytic cleavage, generating reactive intermediates like ketenes. These intermediates can then react with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions depend on the specific applications and conditions used .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: This compound has similar structural features but includes tert-butyl groups, which affect its reactivity and applications.
6-[(Hydroxyamino)-phenylmethylidene]cyclohexa-2,4-dien-1-one: Another structurally related compound with different functional groups that influence its chemical behavior.
Uniqueness
6-Hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one is unique due to its combination of hydroxyl and phenyl groups, which provide distinct reactivity and versatility in various chemical reactions. Its ability to undergo photolytic cleavage and form reactive intermediates makes it particularly valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-hydroxy-2-(2-hydroxyphenyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C12H10O3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,11,13-14H |
InChI Key |
QALSQFPMUVNNBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



